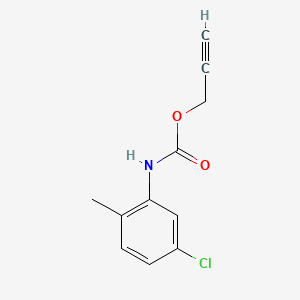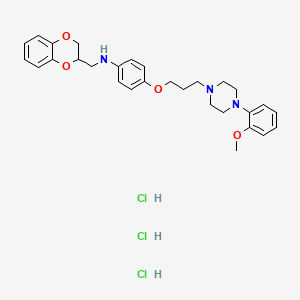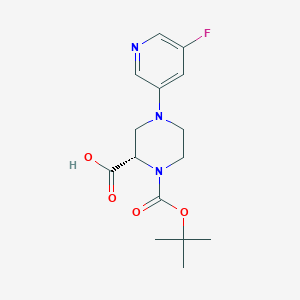
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate is a heterocyclic organic compound with the molecular formula C15H14Cl2NO4. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 7,8-dichloroquinoline-2,3-dicarboxylate typically involves the reaction of aryl amines with diethyl acetylenedicarboxylate in the presence of a catalyst. One efficient method employs 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . This reaction forms the quinoline scaffold through a pseudo three-component reaction, creating one C–N and two C–C bonds.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of diethyl 7,8-dichloroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes in microorganisms, contributing to their antimicrobial and antimalarial effects .
相似化合物的比较
Similar Compounds
- 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
- 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
- 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester
Uniqueness
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at positions 7 and 8 can enhance its electron-withdrawing properties, potentially increasing its potency as an antimicrobial or antimalarial agent .
属性
分子式 |
C15H13Cl2NO4 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC 名称 |
diethyl 7,8-dichloroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)9-7-8-5-6-10(16)11(17)12(8)18-13(9)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |
InChI 键 |
QPEQJHMHTLOVLZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC(=C2Cl)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)
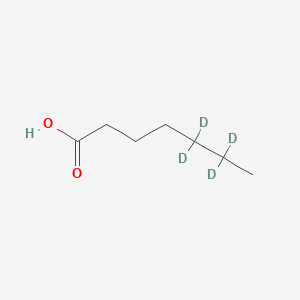
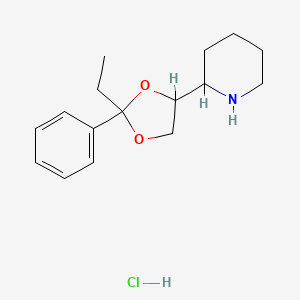

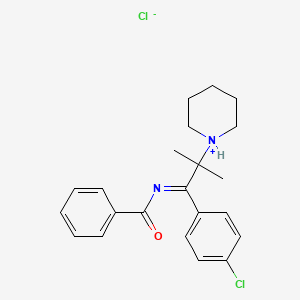
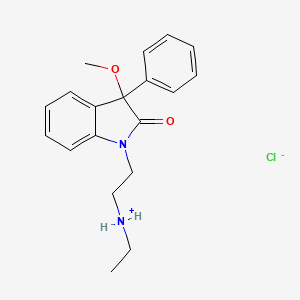
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
